![molecular formula C12H20O5 B12397174 (2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol
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Description
(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol is a useful research compound. Its molecular formula is C12H20O5 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique tetrahydropyrano structure that may contribute to its biological effects. The presence of hydroxyl groups and the dioxin moiety suggest potential interactions with biological systems.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Phosphatase Activity Modulation : Studies have shown that the compound can restore in vitro and cellular PP2A catalytic activity. In one study involving SH-SY5Y neuroblastoma cells, the compound counteracted the inhibitory effects of okadaic acid (OA), a known phosphatase inhibitor. At a concentration of 1 μM, it significantly enhanced phosphatase activity by over 50% compared to control groups exposed to OA alone .
- Neuroprotective Effects : The compound's ability to mitigate neurotoxicity in models of neurodegeneration has been demonstrated. It exhibited protective effects against cytotoxic stimuli associated with Alzheimer's disease models by restoring phosphatase activity and improving cell viability .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models. This could be beneficial in protecting neurons from damage caused by reactive oxygen species (ROS) .
Table 1: Summary of Biological Activities
Activity Type | Experimental Model | Concentration | Effect Observed |
---|---|---|---|
Phosphatase Activity | SH-SY5Y Cells | 1 μM | Restored PP2A activity by >50% |
Neuroprotection | Neurodegeneration Model | Varies | Improved cell viability under toxic conditions |
Antioxidant Activity | Various Cell Lines | Varies | Reduced ROS levels and oxidative stress markers |
Detailed Findings
In experiments measuring phosphatase activity using a phospho-peptide substrate and western blot analyses, it was found that the compound significantly counteracted the OA-induced drop in phosphatase activity. This suggests a strong potential for therapeutic applications in diseases characterized by dysregulated phosphatase activity .
Additionally, in neuroprotection studies, the compound demonstrated minimal toxicity across a range of concentrations up to 30 μM. This safety profile is crucial for its potential development as a therapeutic agent in neurodegenerative diseases .
Properties
Molecular Formula |
C12H20O5 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H20O5/c1-12(2)15-7-11-10(17-12)4-3-9(16-11)5-8(14)6-13/h3-4,8-11,13-14H,5-7H2,1-2H3/t8-,9-,10-,11+/m0/s1 |
InChI Key |
ZBXSGZPTDGPNPZ-XWLWVQCSSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)C=C[C@H](O2)C[C@@H](CO)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C=CC(O2)CC(CO)O)C |
Origin of Product |
United States |
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